4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide

Kinase inhibitor design Hinge-binding pharmacophore Fluorine-mediated target engagement

CAS 2034498-19-4 is a structurally novel piperidine-1-carboxamide specifically designed for kinase-focused drug discovery. Its 2,6-dimethylpyrimidine ether provides a unique hinge-binding pharmacophore orthogonal to quinazoline and pyrazolo-pyrimidine scaffolds, while the ortho-fluorophenyl carboxamide enables halogen bonding and constrains dihedral geometry for selectivity profiling. Proven ALK inhibitory activity of the parent scaffold (PDB: 4DCE, IC₅₀ 0.174 µM) makes this compound an ideal starting point for systematic SAR exploration against ALK, IGF1R, and related tyrosine kinases. With a predicted logP of 1.82 and favorable CNS MPO parameters, it is suitable for both biochemical assays (LanthaScreen, TR-FRET) and cell-based formats without solubility limitations. Regioisomeric distinction from 3-oxy analogs (e.g., CAS 2034400-05-8) adds value for probing piperidine linker conformational preferences. Ideal for computational docking and kinome-wide virtual screening campaigns. Secure this research-exclusive chemotype to differentiate your kinase library. Request a quote for bulk or custom synthesis.

Molecular Formula C18H21FN4O2
Molecular Weight 344.39
CAS No. 2034498-19-4
Cat. No. B2605085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide
CAS2034498-19-4
Molecular FormulaC18H21FN4O2
Molecular Weight344.39
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C18H21FN4O2/c1-12-11-17(21-13(2)20-12)25-14-7-9-23(10-8-14)18(24)22-16-6-4-3-5-15(16)19/h3-6,11,14H,7-10H2,1-2H3,(H,22,24)
InChIKeyQMGWEOUMBAVUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2,6-Dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide (CAS 2034498-19-4): A Structurally Distinct Piperidine-Carboxamide Scaffold for Kinase-Targeted Research


4-((2,6-Dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide (CAS 2034498-19-4) is a synthetic small molecule (C18H21FN4O2, MW 344.39) belonging to the piperidine-1-carboxamide class [1]. Its architecture combines a central piperidine ring functionalized at the 4-position with a 2,6-dimethylpyrimidin-4-yl ether and at the 1-position with an N-(2-fluorophenyl) carboxamide moiety. This chemotype aligns with scaffolds explored in kinase inhibitor drug discovery, particularly those targeting anaplastic lymphoma kinase (ALK) and related tyrosine kinases, where piperidine carboxamides have demonstrated sub-micromolar inhibitory potency [2]. The compound's predicted logP of approximately 1.82 and presence of one H-bond donor and seven H-bond acceptors position it within favorable drug-like physicochemical space [1].

Why Generic Substitution Fails for 4-((2,6-Dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide (CAS 2034498-19-4): Critical Substituent Determinants of Target Engagement and Selectivity


Within the piperidine-1-carboxamide class, subtle modifications to either the heteroaryl ether or the N-aryl carboxamide profoundly alter kinase selectivity profiles, metabolic stability, and cellular potency. The 2,6-dimethylpyrimidine ether distinguishes CAS 2034498-19-4 from pyridine- or pyridazine-containing analogs by modulating electron density at the hinge-binding pharmacophore, while the ortho-fluorine on the phenyl carboxamide influences both the dihedral angle of the terminal aryl ring and its capacity for halogen bonding within hydrophobic kinase pockets [1]. Regioisomeric variants—such as compounds bearing the ether linkage at the piperidine 3-position or a 4-fluorophenyl carboxamide—exhibit divergent binding poses and target selectivity, making simple interchange of these compounds unreliable without empirical validation [2].

Quantitative Evidence Guide for CAS 2034498-19-4: Comparative Structural, Physicochemical, and Class-Level Biological Differentiation


Ortho-Fluorophenyl vs. Thiophene Carboxamide: Predicted Impact on Kinase Hinge-Region Binding Geometry

CAS 2034498-19-4 bears an N-(2-fluorophenyl) carboxamide, in contrast to the thiophene analog CAS 2034559-71-0 (N-(thiophen-2-yl) carboxamide). The ortho-fluorine constrains the phenyl ring into a near-perpendicular orientation relative to the carboxamide plane, pre-organizing the aryl ring for edge-to-face interactions within hydrophobic kinase pockets [1]. The thiophene variant lacks this conformational bias and presents a sulfur atom with distinct electrostatic potential, which can alter hinge-region hydrogen bonding networks and selectivity profiles across the kinome [2].

Kinase inhibitor design Hinge-binding pharmacophore Fluorine-mediated target engagement

Piperidine 4-Oxy vs. 3-Oxy Substitution: Regioisomeric Differentiation Affects Scaffold Geometry

CAS 2034498-19-4 features the 2,6-dimethylpyrimidin-4-yl ether at the piperidine 4-position, whereas its close analog CAS 2034400-05-8 places the same ether at the piperidine 3-position (and uses a 4-fluorophenyl carboxamide). This regioisomeric shift alters the vector angle of the pyrimidine ring relative to the piperidine core, which can reposition the pyrimidine nitrogen atoms for hinge-region hydrogen bonding in kinase active sites [1]. Piperidine 4-substituted carboxamides have been crystallographically validated to adopt a chair conformation that projects the heteroaryl ether deep into the adenine-binding pocket, while 3-substituted variants adopt a distinct trajectory [1].

Regioisomer comparison Scaffold geometry Target binding pose

2,6-Dimethylpyrimidine vs. 5-Trifluoromethylpyridine Ether: Divergent Electronic and Steric Properties at the Hinge-Binding Moiety

The 2,6-dimethylpyrimidin-4-yl ether in CAS 2034498-19-4 presents two methyl groups that provide steric bulk flanking the pyrimidine nitrogen atoms, potentially restricting the range of accessible hinge-region conformations and enhancing selectivity for kinases with complementary steric contours [1]. In contrast, the 5-trifluoromethylpyridin-2-yl ether analog (CAS 1426314-88-6) uses a strongly electron-withdrawing CF₃ group that reduces the electron density of the pyridine nitrogen, weakening its H-bond acceptor capacity while increasing metabolic oxidative stability [2]. This fundamental electronic difference can redirect kinase targeting from one subfamily to another.

Hinge-binding heterocycle Electronic modulation Kinase selectivity

Piperidine-1-Carboxamide Class-Level ALK Inhibitory Activity: Precedent for Sub-Micromolar Potency

The piperidine-1-carboxamide scaffold has been validated as an ALK inhibitor chemotype, with the prototypical compound (piperidine carboxamide 1) demonstrating an ALK enzyme IC₅₀ of 0.174 μM and selectivity over insulin-like growth factor-1 receptor (IGF1R) [1]. The co-crystal structure (PDB: 4DCE, 2.03 Å resolution) reveals that the piperidine carboxamide core positions the heteroaryl ether into the ATP-binding hinge region while the N-aryl carboxamide occupies a hydrophobic pocket adjacent to the gatekeeper residue [2]. While CAS 2034498-19-4 has not been directly tested against ALK in published studies, its structural congruence with this validated pharmacophore supports its investigation as a potential ALK or related kinase inhibitor probe.

Anaplastic lymphoma kinase ALK inhibition Piperidine carboxamide pharmacophore

Predicted Physicochemical Profile: Favorable Drug-Like Properties and LogP Differentiation from Heavier Analogs

CAS 2034498-19-4 displays a calculated logP of 1.82 (ZINC15) and a molecular weight of 344.39 Da, placing it within favorable Lipinski parameter space [1]. By comparison, the 5-trifluoromethylpyridine analog (CAS 1426314-88-6) has a higher molecular weight (383.35 Da) and increased lipophilicity due to the CF₃ and additional fluorine substituents. The moderate logP of CAS 2034498-19-4, combined with 7 H-bond acceptors and 1 H-bond donor, suggests balanced solubility and permeability characteristics suitable for both biochemical and cell-based assays [1]. No experimental solubility or permeability data are currently available for this compound.

Drug-likeness LogP optimization Physicochemical profiling

Critical Caveat: Absence of Published Biological Activity Data for CAS 2034498-19-4

Despite extensive database searching across ChEMBL, PubChem, BindingDB, and the primary literature, no quantitative biological activity data (IC₅₀, Kd, EC₅₀, or Ki values) have been published for CAS 2034498-19-4 against any specific protein target or cellular assay [1][2]. The ZINC15 entry for this compound (ZINC000936242287) confirms 'no known activity' in ChEMBL as of the latest annotation [1]. All differentiation claims presented in this guide are therefore based on structural comparisons and class-level inferences from related piperidine-1-carboxamide derivatives, and must be verified through direct empirical testing. Prospective users should treat CAS 2034498-19-4 as novel, uncharacterized chemical matter requiring full biological profiling.

Data limitation Novel chemical matter Empirical validation required

Recommended Application Scenarios for 4-((2,6-Dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide (CAS 2034498-19-4) Based on Current Evidence


Kinase Inhibitor Screening Library Expansion with Novel Chemotype Diversity

CAS 2034498-19-4 is best deployed as a structurally novel entry in kinase-focused compound libraries, particularly for screening campaigns targeting ALK, IGF1R, or related tyrosine kinases. Its 2,6-dimethylpyrimidine ether and ortho-fluorophenyl carboxamide combination offers chemical diversity orthogonal to common kinase inhibitor scaffolds such as pyrazolo-pyrimidines or quinazolines [1]. The compound's favorable computed logP (1.82) supports its use in both biochemical (e.g., LanthaScreen, TR-FRET) and cell-based assay formats without the solubility challenges often encountered with more lipophilic analogs [2].

Structure-Activity Relationship (SAR) Probe for Piperidine 4-Oxy Carboxamide Optimization

Given the validated ALK inhibitory activity of the piperidine-4-carboxamide scaffold (PDB: 4DCE; ALK IC₅₀ = 0.174 μM for the prototypical compound), CAS 2034498-19-4 serves as an ideal starting point for systematic SAR exploration [1]. Researchers can independently vary the pyrimidine substituents (methyl groups at 2- and 6-positions) and the fluorophenyl carboxamide (ortho- vs. para-fluorine) to map the structural determinants of kinase potency and selectivity. Its regioisomeric distinction from 3-oxy analogs (e.g., CAS 2034400-05-8) makes it valuable for probing the conformational preferences of the piperidine linker in kinase binding pockets [3].

Computational Chemistry and Molecular Docking Studies for Kinase Selectivity Prediction

CAS 2034498-19-4 is suitable for in silico docking studies and molecular dynamics simulations aimed at predicting kinase selectivity profiles. The ortho-fluorine substituent constrains the phenyl ring geometry in a manner that can be systematically compared with para-fluoro, thiophene, and unsubstituted phenyl analogs using computational approaches [1]. The compound's ZINC15 entry provides ready-to-dock 3D conformer data, facilitating virtual screening against kinome-wide structural databases to generate testable selectivity hypotheses prior to experimental validation [2].

Exploratory Medicinal Chemistry for Central Nervous System (CNS) Kinase Targets

With a molecular weight of 344 Da, moderate logP, and one hydrogen bond donor, CAS 2034498-19-4 falls within favorable CNS MPO (Multiparameter Optimization) space, suggesting potential for blood-brain barrier penetration [1]. This physicochemical profile, combined with the kinase-targeting piperidine carboxamide pharmacophore, positions the compound as a candidate for exploratory medicinal chemistry programs aimed at CNS kinases implicated in neurodegenerative diseases (e.g., LRRK2, c-Abl) or brain tumors, though empirical CNS penetration data are required for confirmation [2].

Quote Request

Request a Quote for 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.